(3-Amino-5-fluorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

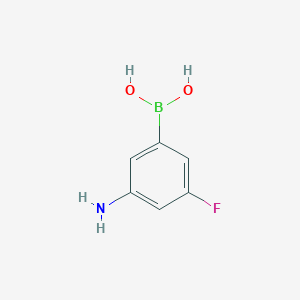

(3-Amino-5-fluorophenyl)boronic acid is a versatile chemical compound that contains a boron atom bonded to a phenyl ring (benzene ring) with an amino group (NH2) at the 3rd position and a fluorine (F) atom at the 5th position. Boronic acids are a class of organic compounds known for their role in organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (3-Amino-5-fluorophenyl)boronic acid typically involves the lithiation-borylation method. . The reaction is performed under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted Suzuki coupling reactions. This method utilizes a palladium catalyst and a base to facilitate the coupling of the boronic acid with an aryl halide .

化学反応の分析

Types of Reactions: (3-Amino-5-fluorophenyl)boronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed:

Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1.1 Proteomics Research

(3-Amino-5-fluorophenyl)boronic acid is utilized in proteomics for its ability to interact with biomolecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols, which is particularly useful in the study of glycoproteins and other carbohydrate-containing biomolecules. This property has been leveraged in affinity chromatography techniques to isolate specific proteins from complex mixtures .

1.2 Organic Synthesis

This compound serves as a key intermediate in organic synthesis. It can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The presence of both an amino group and a boronic acid moiety makes it suitable for synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals .

1.3 Pharmaceutical Applications

this compound has garnered attention in drug development due to its potential as a therapeutic agent. Its structural features allow it to be modified to enhance biological activity or selectivity towards specific targets. Research has indicated its applicability in developing inhibitors for various enzymes, including proteases and kinases, which are crucial in cancer therapy .

Case Studies

2.1 Case Study: Use in Cancer Drug Development

A study highlighted the use of this compound derivatives as potential inhibitors of the proteasome, a critical component in cancer cell regulation. The modifications of the boronic acid moiety were shown to enhance binding affinity and selectivity towards the target proteasome subunits, leading to promising results in preclinical trials .

2.2 Case Study: Glycoprotein Isolation

In another research effort, this compound was employed for the selective isolation of glycoproteins from human serum samples. The study demonstrated that the compound could effectively capture glycoproteins through boronate affinity chromatography, enabling further analysis of glycosylation patterns associated with various diseases .

作用機序

The mechanism of action of (3-Amino-5-fluorophenyl)boronic acid primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond. This reaction is facilitated by the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the desired product .

類似化合物との比較

(3,5-Difluorophenyl)boronic acid: Contains two fluorine atoms at the 3rd and 5th positions.

(3-Fluorophenyl)boronic acid: Contains a single fluorine atom at the 3rd position.

Comparison:

Uniqueness: (3-Amino-5-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct reactivity and properties compared to other boronic acids.

Reactivity: The combination of the amino group and fluorine atom makes it a valuable building block for drug discovery and organic synthesis.

生物活性

(3-Amino-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This compound contains an amino group and a fluorine atom, which are known to influence its reactivity and biological interactions.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H7B F O2

- CAS Number : 417556

This compound is characterized by the presence of a boron atom attached to a phenyl ring, which includes both an amino group and a fluorine substituent. The fluorine atom enhances the acidity of the compound, influencing its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Notable findings include:

- Inhibition of Bacterial Growth : The compound exhibits moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those observed for some established antibiotics, such as Tavaborole (AN2690) .

- Fungal Activity : It has also shown antifungal properties against Candida albicans and Aspergillus niger, with specific MIC values indicating effective inhibition at higher concentrations .

The proposed mechanism of action for this compound involves its ability to bind to the active site of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in microorganisms, and its inhibition can lead to reduced growth or death of the pathogen . The structural similarity to other boron-containing compounds, such as Tavaborole, suggests a comparable mode of action.

Case Studies

A series of studies have been conducted to evaluate the biological activity and potential applications of this compound:

- Study on Antimicrobial Efficacy :

- Comparison with Other Compounds :

Data Table

| Compound Name | Target Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Escherichia coli | < 50 | 10 |

| Bacillus cereus | < 25 | 12 | |

| Candida albicans | 100 | 8 | |

| Aspergillus niger | 100 | 5 |

特性

IUPAC Name |

(3-amino-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZHXBVKNNGPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674991 |

Source

|

| Record name | (3-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-48-9 |

Source

|

| Record name | (3-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。